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molecular formula C7H7FN2O B1372434 3-Amino-5-fluorobenzamide CAS No. 1036757-40-0

3-Amino-5-fluorobenzamide

Cat. No. B1372434
M. Wt: 154.14 g/mol
InChI Key: XEBNJYARAWCSGJ-UHFFFAOYSA-N
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Patent
US08222453B2

Procedure details

Using a procedure analogous to that described for preparation of 89C, 3-fluoro-5-nitrobenzoic acid was converted to an acid chloride, reacted with aqueous ammonia, and hydrogenated to give 91A. 1H NMR (400 MHz, CD3OD) δ ppm 6.55 (dt, J=10.99, 2.20 Hz, 1H) 6.79 (m, 1H) 6.95 (t, J=1.54 Hz, 1H); LC/MS 155 (M+H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9](C)[CH:10]=1)[C:5]([NH2:7])=[O:6].[F:12]C1C=C(C=C([N+]([O-])=O)C=1)C(O)=O.N>>[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:12])[CH:10]=1)[C:5]([NH2:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)N)C=C(C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)N)C=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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